4-(Aminooxy)-2-fluorobenzonitrile
CAS No.:
Cat. No.: VC17983239
Molecular Formula: C7H5FN2O
Molecular Weight: 152.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H5FN2O |
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Molecular Weight | 152.13 g/mol |
IUPAC Name | 4-aminooxy-2-fluorobenzonitrile |
Standard InChI | InChI=1S/C7H5FN2O/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3H,10H2 |
Standard InChI Key | VTWDUOQKWNKEDQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1ON)F)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 4-aminooxy-2-fluorobenzonitrile, reflects its substitution pattern:
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Nitrile group (-C≡N): Positioned at the benzene ring’s carbon 1.
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Fluorine atom: Occupies carbon 2.
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Aminooxy group (-O-NH₂): Located at carbon 4.
Table 1: Key Structural and Computational Data
Property | Value/Descriptor |
---|---|
Molecular Formula | C₇H₅FN₂O |
Molecular Weight | 152.13 g/mol |
Canonical SMILES | C1=CC(=C(C=C1ON)F)C#N |
InChI Key | VTWDUOQKWNKEDQ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 4 (Nitrile, O, F, NH₂) |
Topological Polar Surface Area | 76.8 Ų |
These properties, derived from computational models, suggest moderate polarity and solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Manufacturing Processes
Reported Synthetic Routes
The primary synthesis method involves reacting hydroxylamine derivatives with fluorinated nitrile precursors under controlled conditions. Although detailed protocols are proprietary, general steps include:
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Precursor Preparation: 2-Fluorobenzonitrile derivatives are functionalized at the para position.
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Aminooxy Introduction: Hydroxylamine or its salts react with activated aromatic rings, facilitated by acid or base catalysis.
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Purification: Column chromatography or recrystallization isolates the product.
Comparative Analysis with Analogous Compounds
Patent CN1810775A describes a three-step synthesis for 4-amino-2-trifluoromethyl benzonitrile, involving bromination, cyano substitution, and ammonolysis . While this pathway targets a different compound, it highlights strategies applicable to 4-(Aminooxy)-2-fluorobenzonitrile:
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Bromination: Electrophilic aromatic substitution to introduce halogens.
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Cyano Group Installation: Ullmann-type couplings with copper cyanide.
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Amination: Nucleophilic displacement of halogens or oxygen-based leaving groups.
Optimization Challenges
Key challenges in scaling up synthesis include:
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Regioselectivity: Ensuring precise substitution at the para position.
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Stability of Aminooxy Group: Sensitivity to oxidation and hydrolysis necessitates inert atmospheres and anhydrous conditions.
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Yield Improvements: Current methods may suffer from moderate yields due to side reactions involving the nitrile group.
Target Pathway | Proposed Interaction |
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Thioredoxin Reductase | Nitrile binding to active-site cysteine |
DNA Topoisomerase II | Intercalation stabilized by fluorine |
Apoptosis Signaling | ROS generation via redox cycling |
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